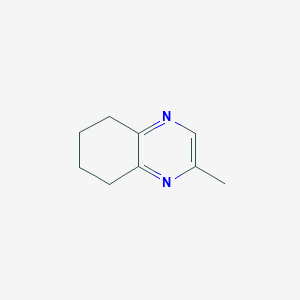
N,N,N-Trimethyl-2-cyanoethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-cyanoethylammonium iodide is a quaternary ammonium salt with the molecular formula C6H13N2I. This compound is known for its unique structure, which includes a cyano group attached to an ethyl chain, further bonded to a trimethylammonium group. It is widely used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-2-cyanoethylammonium iodide can be synthesized through the reaction of trimethylamine with 2-chloroacetonitrile in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the iodide ion acting as a nucleophile to displace the chloride ion, forming the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-cyanoethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo Hofmann elimination to form alkenes.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the displacement of the iodide ion.
Hofmann Elimination: Typically requires strong bases like potassium hydroxide and elevated temperatures.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding hydroxide salt.
Elimination: Produces alkenes and ammonia.
Addition: Forms various substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-cyanoethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-cyanoethylammonium iodide involves its ability to act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and facilitating their interaction. The compound’s quaternary ammonium structure allows it to form stable complexes with various substrates, thereby increasing the efficiency of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- N,N,N-Trimethyl-2-cyanoethylammonium bromide
Uniqueness
N,N,N-Trimethyl-2-cyanoethylammonium iodide is unique due to its cyanoethyl group, which imparts distinct reactivity compared to other quaternary ammonium salts. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
42350-94-7 |
|---|---|
Molekularformel |
C6H13IN2 |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
2-cyanoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H13N2.HI/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YAKABHOWYOWJFS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC#N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




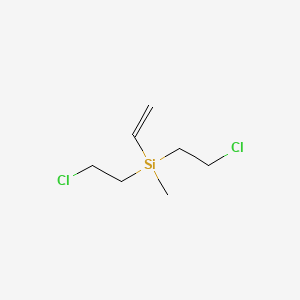
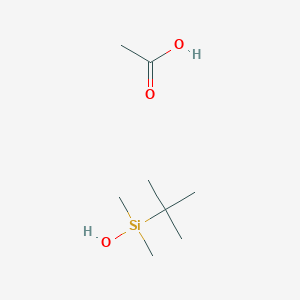

![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
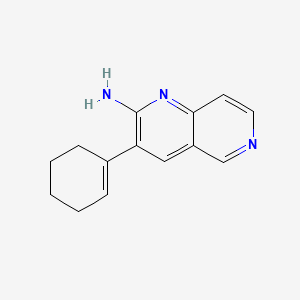

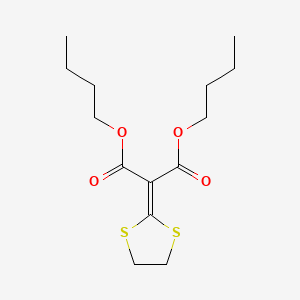

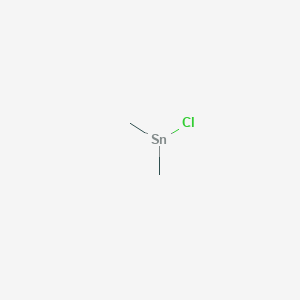
![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)

